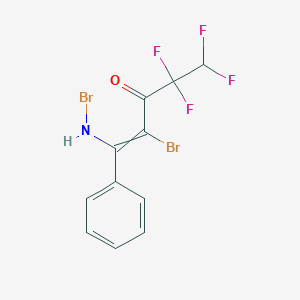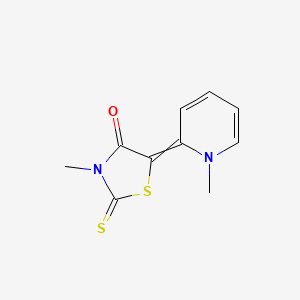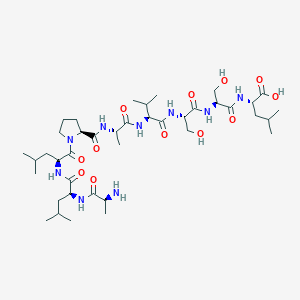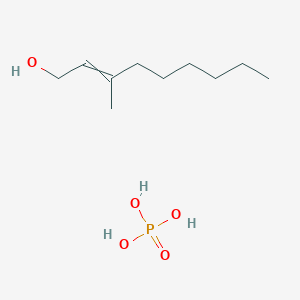![molecular formula C17H15N3O2 B12565349 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione CAS No. 195379-45-4](/img/structure/B12565349.png)
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is a complex heterocyclic compound that belongs to the family of imidazoacridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to an acridine moiety, with three methyl groups attached at positions 1, 3, and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of 2-amino-3-methylacridine with glyoxal in the presence of a base can lead to the formation of the desired imidazoacridine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it may inhibit specific enzymes and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole ring structure but with a pyridine moiety instead of acridine.
Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the acridine moiety, which imparts distinct biological and chemical properties compared to other imidazo compounds.
Propriétés
Numéro CAS |
195379-45-4 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1,3,5-trimethylimidazo[4,5-b]acridine-2,10-dione |
InChI |
InChI=1S/C17H15N3O2/c1-18-12-7-5-4-6-10(12)16(21)11-8-14-15(9-13(11)18)20(3)17(22)19(14)2/h4-9H,1-3H3 |
Clé InChI |
VDLXMXFSDRGTAO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
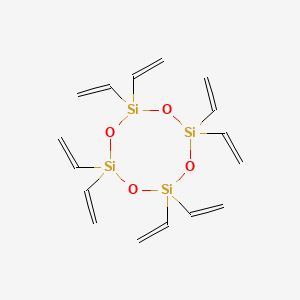
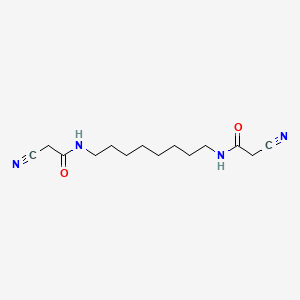

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

